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Compound of Interest

Compound Name:
3-Cyano-2-hydroxypropyl

benzoate

CAS No.: 649571-23-3

Cat. No.: B12602592

Get Quote

Introduction & Chemical Context
3-Cyano-2-hydroxypropyl benzoate (C

H

NO

, MW: 205.21) is a bifunctional intermediate characterized by a benzoate ester, a secondary
hydroxyl group, and a nitrile moiety. It is typically synthesized via the nucleophilic ring-opening
of Glycidyl Benzoate with a cyanide source (e.g., NaCN or TMSCN).

Its analysis is critical for two reasons:

Process Control: Monitoring the conversion of the genotoxic Glycidyl Benzoate (epoxide) to

the nitrile.

Impurity Profiling: It serves as a precursor to amino-alcohol drugs; unreacted nitrile or

hydrolyzed byproducts (Benzoic acid) must be quantified.
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Physicochemical Profile
Property Value / Description

IUPAC Name (2-hydroxy-3-cyanopropyl) benzoate

Molecular Formula

C

H

NO

Molecular Weight 205.21 g/mol

Solubility
Soluble in Acetonitrile, Methanol, DMSO;

Sparingly soluble in Water.

Chromophores
Benzoate (

nm)

Chirality
Contains one chiral center at C2. (Racemic or

Enantiopure depending on synthesis).

Synthesis & Impurity Logic (Graphviz)
Understanding the chemical lineage is essential for method development. The following

diagram illustrates the synthesis pathway and potential degradation products.
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Caption: Synthesis pathway showing the transformation of Glycidyl Benzoate to the Target and

potential hydrolytic degradation to Benzoic Acid.

Protocol 1: High-Performance Liquid
Chromatography (HPLC)
Objective: Quantitative assay and purity determination. This method separates the target from

the starting material (Glycidyl Benzoate) and hydrolysis product (Benzoic Acid).

Method Parameters
Parameter Condition Rationale

Column

Agilent Zorbax Eclipse Plus

C18 (150 mm × 4.6 mm, 3.5

µm)

C18 provides robust retention

for the benzoate moiety. 3.5

µm offers higher resolution

than 5 µm for impurity

separation.

Mobile Phase A 0.1% Phosphoric Acid in Water

Acidic pH suppresses

ionization of Benzoic acid (pKa

~4.2), ensuring sharp peaks.

Mobile Phase B Acetonitrile (ACN)

ACN provides lower

backpressure and sharper

peaks for benzoates compared

to Methanol.

Flow Rate 1.0 mL/min
Standard flow for 4.6 mm ID

columns.

Column Temp 30°C
Controls viscosity and

retention time reproducibility.

Detection UV at 230 nm

Max absorbance for Benzoate.

210 nm can be used for higher

sensitivity of the nitrile tail but

risks baseline noise.

Injection Vol 10 µL Standard injection volume.
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Gradient Program
Time (min) % Mobile Phase B Event

0.0 10
Initial Hold (Retain polar

impurities)

2.0 10 Isocratic hold

12.0 60 Linear Gradient (Elute Target)

15.0 90
Wash (Elute Glycidyl

Benzoate/Dimers)

18.0 90 Hold

18.1 10 Re-equilibration

23.0 10 End

System Suitability Criteria (Mandatory)
Resolution (

): > 2.0 between Benzoic Acid and 3-Cyano-2-hydroxypropyl benzoate.

Tailing Factor (

): 0.8 – 1.2 for the main peak.

RSD (n=6): < 1.0% for Area and Retention Time.

Protocol 2: LC-MS/MS Identification
Objective: Structural confirmation and identification of unknown impurities.

Instrument: Q-TOF or Triple Quadrupole MS.

Ionization: Electrospray Ionization (ESI) in Positive Mode.

Mobile Phase: Replace Phosphoric Acid with 0.1% Formic Acid (Volatile).
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Fragmentation Logic
The mass spectrum will exhibit a characteristic fragmentation pattern driven by the labile ester

bond.

Ion (m/z) Identity Mechanism

206.08

ngcontent-ng-c4120160419=""

_nghost-ng-c3115686525=""

class="inline ng-star-inserted">
Protonated Molecular Ion.

228.06
Sodium Adduct (Common in

esters).

105.03

Benzoyl Cation (Signature

peak for benzoates). Cleavage

of the ester bond.[1]

84.04

Loss of Benzoic Acid (Neutral

loss). Remnant: 3-cyano-2-

hydroxypropyl cation.[2][3][4]

[5]

Protocol 3: Chiral Separation (Enantiomeric Purity)
Since the compound contains a chiral center at C2, enantiomeric separation is required if the

synthesis is stereoselective (e.g., using chiral catalysts or starting from chiral epichlorohydrin).

Column: Daicel Chiralcel OD-H or AD-H (Amylose/Cellulose derivatives).

Mode: Normal Phase.

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

Flow Rate: 1.0 mL/min.

Detection: UV 230 nm.
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Expected Result: Baseline separation of (R)- and (S)- enantiomers. The benzoate group

provides excellent

interaction sites for chiral recognition.

Protocol 4: NMR Characterization
Objective: Definitive structural proof. Solvent: DMSO-

or CDCl

.

1H NMR Assignments (400 MHz, DMSO- )
7.9 – 7.5 ppm (m, 5H): Aromatic protons (Benzoate ring).

5.6 ppm (d, 1H): Hydroxyl proton (-OH). (Disappears with D

O shake).

4.3 – 4.1 ppm (m, 2H): Methylene protons adjacent to Ester (-CH

-O-CO).

4.0 ppm (m, 1H): Methine proton at chiral center (-CH(OH)-).

2.8 – 2.7 ppm (m, 2H): Methylene protons adjacent to Nitrile (-CH

-CN).

Analytical Workflow Diagram
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Analytical Suite
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Caption: Integrated analytical workflow for the characterization of 3-Cyano-2-hydroxypropyl
benzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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